Butane-1,4-disulfonic acid hydrate is a chemical compound with the molecular formula . It is a derivative of butane, featuring two sulfonic acid groups located on the first and fourth carbon atoms of the butane chain. This compound is characterized by its high solubility in water, making it useful in various chemical and industrial applications. It is commonly utilized in organic synthesis, biochemical assays, and as a reagent in chemical reactions.
Butane-1,4-disulfonic acid hydrate falls under the classification of sulfonic acids. It is synthesized from butane through sulfonation processes that introduce sulfonic acid groups into the hydrocarbon framework. The compound can exist in both anhydrous and hydrated forms, with the hydrate form being particularly relevant for its solubility properties.
The synthesis of butane-1,4-disulfonic acid hydrate typically involves the following methods:
The reaction typically occurs at elevated temperatures (around 110-120 °C) and may involve refluxing conditions to facilitate complete reaction kinetics. The use of solvents and catalysts can enhance reaction efficiency and yield .
Butane-1,4-disulfonic acid hydrate has a specific molecular structure characterized by two sulfonic acid groups attached to a four-carbon butane backbone. The structural representation can be summarized as follows:
This structure allows for significant interactions with other molecules due to the presence of polar sulfonic acid groups.
The compound exhibits distinct crystallographic properties that can be analyzed using techniques such as X-ray crystallography to confirm its molecular structure .
Butane-1,4-disulfonic acid hydrate can participate in several types of chemical reactions:
The mechanism of action for butane-1,4-disulfonic acid hydrate primarily involves its ability to donate sulfonic acid groups during chemical reactions. These groups interact with various molecular targets such as enzymes and receptors, influencing biochemical pathways depending on the specific application. The interactions are facilitated by the polar nature of the sulfonic acid groups which enhance solubility and reactivity in aqueous environments .
Relevant data regarding melting points, boiling points, and stability under different conditions can be obtained through experimental studies or literature reviews .
Butane-1,4-disulfonic acid hydrate has several significant applications across various fields:
Halogenation routes exploit nucleophilic substitution reactions where sulfite ions displace halogen atoms from 1,4-dihalobutane precursors. This approach provides precise control over sulfonate group positioning and avoids over-sulfonation side reactions. The patented optimized method utilizes 1,4-dichlorobutane (Cl(CH₂)₄Cl) and sodium sulfite (Na₂SO₃) in a mixed solvent system containing water and a water-miscible organic cosolvent (typically ethanol) [2]:
Reaction Mechanism:Cl(CH₂)₄Cl + 2Na₂SO₃ → NaO₃S(CH₂)₄SO₃Na + 2NaCl
This reaction proceeds through SN₂ displacement where the sulfite ion attacks terminal carbons, forming sulfonate groups with chloride as the leaving group. The critical innovation lies in the solvent mixture (water:ethanol = 3:1 v/v), which maintains sufficient solubility for both organic and inorganic reactants while enabling subsequent crystallization. Implementation occurs under reflux conditions (110-120°C) with vigorous stirring for 8 hours, significantly shorter than traditional 24-hour reaction times [2].
Table 1: Comparative Halogenation Methods for Disulfonate Synthesis
Halogen Source | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
1,4-Dibromobutane | AgNO₃/Pb(OAc)₂ catalysis, multiple recrystallizations | 45-55 | High purity product | Noble metal costs, heavy metal contamination |
1,4-Dichlorobutane (Traditional) | Aqueous reflux, 24 hours | 65-70 | Avoids noble metals | Lengthy process, low yield |
1,4-Dichlorobutane (Optimized) | Water-ethanol reflux, 8 hours | 92-95 | Short reaction time, high yield, no metal catalysts | Requires solvent recovery system |
Post-reaction processing involves cooling to induce crystallization of the disodium salt, followed by suction filtration and vacuum drying at 60°C. The disodium salt intermediate (C₄H₈Na₂O₆S₂) is subsequently converted to the free acid through acidification. Crucially, this method eliminates the need for noble metal catalysts (e.g., silver nitrate or lead acetate) traditionally required for bromide removal, substantially reducing production costs and environmental contamination from heavy metals [2] [6].
Direct sulfonation strategies employ powerful sulfonating agents to functionalize the aliphatic chain directly, bypassing halogenated intermediates. The two predominant approaches utilize either concentrated sulfuric acid or chlorosulfonic acid as sulfonating agents, each with distinct mechanistic pathways and optimization requirements :
Concentrated Sulfuric Acid Method:1,4-Butanediol undergoes sulfonation via esterification and subsequent hydrolysis:HO(CH₂)₄OH + 2H₂SO₄ → HO₃S(CH₂)₄SO₃H + 2H₂O
This equilibrium-controlled reaction requires excess sulfuric acid (≥4 equivalents) and elevated temperatures (80-90°C) to drive completion. The main challenge lies in minimizing sulfone byproducts and carbonization at higher temperatures. Optimization studies revealed that controlled addition of the diol to chilled sulfuric acid followed by gradual warming minimizes side reactions, achieving yields of 75-80% with 90-93% purity (HPLC) [6].
Chlorosulfonic Acid Method:This more aggressive reagent generates sulfonic acid directly with HCl as byproduct:HO(CH₂)₄OH + 2ClSO₃H → HO₃S(CH₂)₄SO₃H + 2HCl
Reaction optimization requires strict temperature control (0-5°C during addition, then 40°C for completion) and slow reagent addition to prevent thermal runaway. The main advantage is the near-quantitative conversion (95-98%) and simplified workup (removal of gaseous HCl byproduct). However, the exothermic nature demands specialized cooling equipment and corrosion-resistant reactors [6].
Table 2: Reaction Conditions for Direct Sulfonation Approaches
Parameter | Sulfuric Acid Method | Chlorosulfonic Acid Method |
---|---|---|
Reagent Ratio | 1:4 (diol:H₂SO₄) | 1:2.2 (diol:ClSO₃H) |
Temperature Profile | 0°C → 90°C (gradual) | -5°C → 40°C (controlled) |
Reaction Time | 6-8 hours | 3-4 hours |
Key Byproducts | Sulfones, charred material | Sulfonyl chlorides, HCl gas |
Workup Procedure | Ice water quench, extraction | Direct distillation/evaporation |
Purity (HPLC) | 90-93% | 95-98% |
Hydration occurs as a deliberate post-synthetic step to stabilize the crystalline structure and prevent decomposition. The hydrate (C₄H₁₀O₆S₂·H₂O) exhibits superior storage stability compared to the hygroscopic anhydrous form. The hydration mechanism involves controlled water incorporation during crystallization from aqueous-organic mixtures [3] [4].
The standard protocol after acid synthesis involves dissolving the crude butane-1,4-disulfonic acid in minimal deionized water followed by addition of a water-miscible antisolvent (methanol, ethanol, or glacial acetic acid). As demonstrated in CN104086463A, adding 500g glacial acetic acid to a concentrated aqueous solution of the crude acid (215g) induces selective crystallization of the monohydrate form [1] [4]. The stoichiometry of hydration is controlled by:
Water Activity (aw) Regulation:
Crystallization temperature critically influences hydrate stability. Slow cooling from 50°C to 5°C over 4 hours yields large, well-defined hydrate crystals with superior filtration characteristics and reduced occluded impurities. The hydrate structure features hydrogen-bonded water molecules bridging between sulfonic acid groups (O=S=O···H-O-H···O=S=O), creating a stable lattice with higher decomposition onset temperature (178°C) compared to the anhydrous form (150°C) [1] [4] [7].
The synthesis pathway selection significantly impacts yield, purity, energy consumption, and scalability for both anhydrous and hydrated forms. A comprehensive comparison reveals trade-offs between chemical efficiency and practical manufacturability:
Table 3: Synthesis Method Comparison for Anhydrous vs. Hydrated Forms
Synthetic Parameter | Halogenation/Acidification Route | Direct Sulfonation (H₂SO₄) | Direct Sulfonation (ClSO₃H) |
---|---|---|---|
Starting Material | 1,4-Dichlorobutane/Na₂SO₃ | 1,4-Butanediol/H₂SO₄ | 1,4-Butanediol/ClSO₃H |
Hydrate Form Yield | 90.8% (after crystallization) [1] | 78% (max) | 95% (anhydrous basis) |
Purity (HPLC) | >90% [1] | 90-93% | 95-98% |
Key Impurities | Sodium chloride, sulfones | Charred material, sulfones | Sulfonyl chlorides |
Hydration Control | Controlled during HCl removal and acetic acid crystallization [1] | Poor control (variable hydrate) | Forms anhydrous directly |
Energy Consumption | Moderate (distillation steps) | High (water evaporation) | Low (no solvent removal) |
Capital Cost | Moderate | Low | High (corrosion-resistant equipment) |
Scalability | Excellent (batch or continuous) | Good (batch only) | Challenging (exotherm management) |
The halogenation/acidification route demonstrates superior efficiency for hydrate production, achieving 90.8% yield through careful process control: (1) HCl gas acidification of disodium salt in methanol-water at 40-50°C; (2) vacuum distillation to remove HCl and methanol; (3) hydrate crystallization from glacial acetic acid [1]. This approach provides precise hydrate stoichiometry control with minimal impurities. In contrast, direct chlorosulfonic acid sulfonation produces high-purity anhydrous acid efficiently but requires additional processing (dissolution in water followed by antisolvent crystallization) to convert to the stable hydrate form, adding 2-3 processing steps [4] [6].
The economic analysis reveals that despite the multiple steps, the halogenation route offers the lowest cost-per-kilogram for hydrate production ($142/kg) compared to direct methods ($165-$210/kg), primarily due to cheaper raw materials and avoidance of specialized corrosion-resistant equipment. However, direct sulfonation provides a shorter synthetic route (2 steps vs. 3 steps) when anhydrous acid is acceptable for downstream applications [1] [2] [4].
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